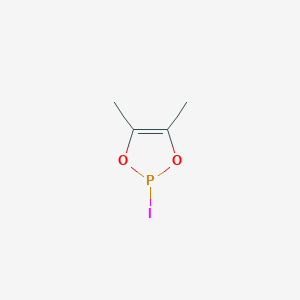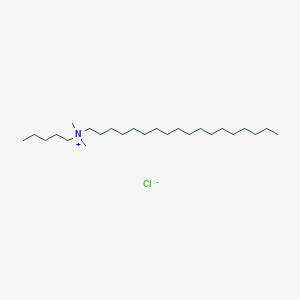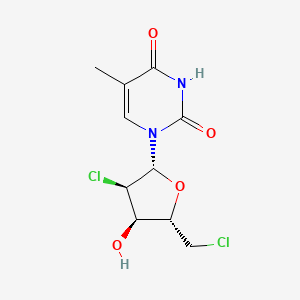
2',5'-Dichloro-5'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dichloro-5’-deoxythymidine is a synthetic derivative of thymidine, a nucleoside that is a fundamental building block of DNA. This compound is characterized by the presence of chlorine atoms at the 2’ and 5’ positions and the absence of a hydroxyl group at the 5’ position. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-5’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,5’-Dichloro-5’-deoxythymidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5’-Dichloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride can produce dechlorinated analogs.
Applications De Recherche Scientifique
2’,5’-Dichloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2’,5’-Dichloro-5’-deoxythymidine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Thymidine: The parent compound, naturally occurring in DNA.
2’-Deoxy-5-methyluridine: Another thymidine analog with a methyl group at the 5’ position.
Azidothymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
Uniqueness: 2’,5’-Dichloro-5’-deoxythymidine is unique due to the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other thymidine analogs. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
85254-35-9 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O4 |
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5S)-3-chloro-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N2O4/c1-4-3-14(10(17)13-8(4)16)9-6(12)7(15)5(2-11)18-9/h3,5-7,9,15H,2H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
CSJFOEWFKYZXSU-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)Cl |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


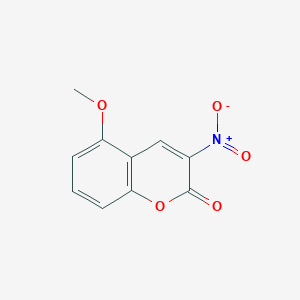
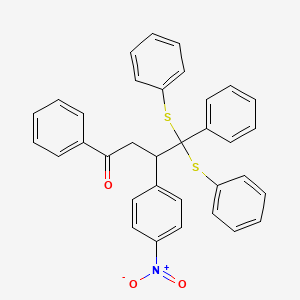
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
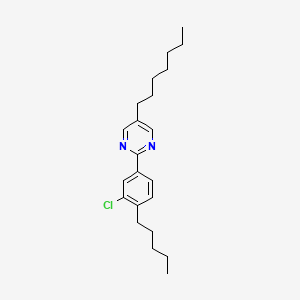
methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

